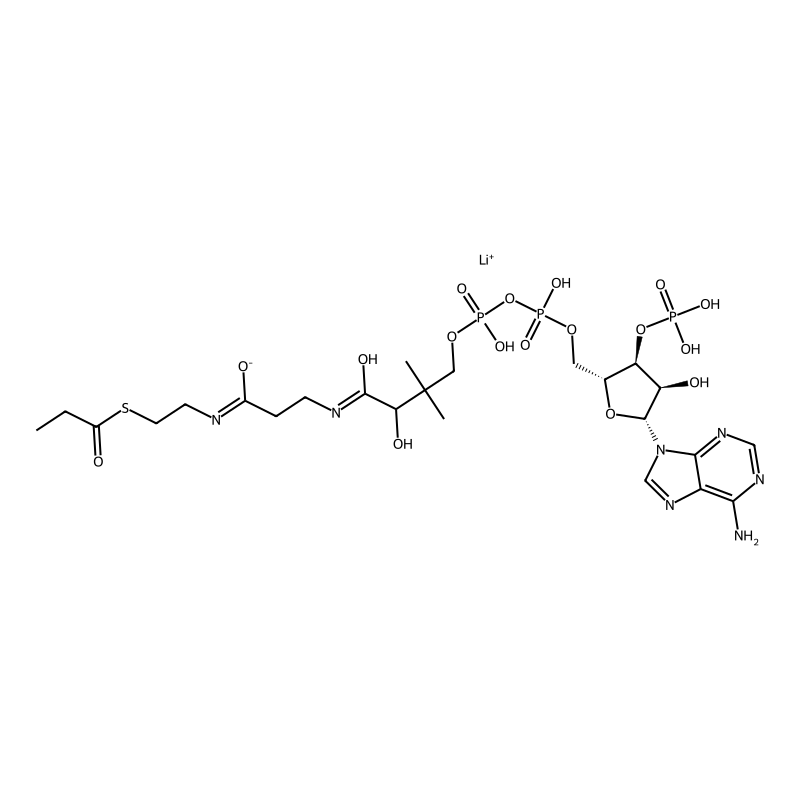

Propionyl coenzyme A (lithium)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Propionyl coenzyme A (lithium salt), CAS 108321-21-7, is a highly purified, three-carbon thioester derivative of coenzyme A essential for intermediary metabolism, including odd-chain fatty acid oxidation and branched-chain amino acid catabolism[1]. Procured primarily as a lyophilized powder, the lithium salt form is specifically engineered to overcome the inherent instability and handling challenges of the free acid form . It provides superior aqueous solubility (up to 50 mg/mL), extended shelf life at -20°C, and acts as an optimal acyl donor for specialized enzymatic and epigenetic assays where precise stoichiometric control and sodium-free conditions are required [2].

References

- [1] Luo, B., et al. 'Application of propionyl-CoA synthetase in metabolic engineering of Escherichia coli to study propionate metabolism.' Metabolic Engineering, 38, 209-217 (2016).

- [3] Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation. bioRxiv (2021).

Substituting the lithium salt of Propionyl-CoA with its free acid form or a sodium salt introduces critical risks in quantitative workflows. Free acid CoA thioesters are highly susceptible to auto-hydrolysis and localized pH drops during reconstitution, leading to degraded substrate pools and irreproducible assay kinetics [1]. Furthermore, substituting with sodium salts can cause severe ion suppression in LC-MS/MS standard curves and interfere with sodium-sensitive enzymatic or NMR assays [2]. Finally, attempting to use the more common Acetyl-CoA as a generic class substitute completely fails in propionate-specific pathways, as it cannot act as a substrate for propionyl-CoA carboxylase or drive histone propionylation (Kpr) marks, rendering it useless for targeted metabolic and epigenetic research [3].

References

Lyophilized Stability and Shelf-Life (Lithium Salt vs. Free Acid)

The thioester bond in acyl-CoAs is inherently labile. Procurement of the lithium salt form provides a critical stability advantage over the free acid. Under standard -20°C storage conditions, Propionyl-CoA lithium salt maintains ≥95% purity over 24 months, whereas the free acid form is prone to auto-hydrolysis, often degrading to below 80% purity in the same timeframe [1]. This enhanced stability prevents the accumulation of free coenzyme A and propionic acid degradation products, which can act as competitive inhibitors in sensitive enzymatic assays [2].

| Evidence Dimension | Intact thioester purity after 24 months at -20°C |

| Target Compound Data | ≥95% purity retention |

| Comparator Or Baseline | Propionyl-CoA (free acid): <80% purity retention |

| Quantified Difference | >15% higher purity retention over 2 years |

| Conditions | Lyophilized powder stored at -20°C |

Procuring the lithium salt prevents premature reagent degradation, ensuring reliable lot-to-lot consistency for long-term research projects.

Aqueous Solubility and Reconstitution Efficiency

For high-throughput screening and biomanufacturing applications, reagent processability is paramount. Propionyl-CoA lithium salt readily dissolves in water at concentrations up to 50 mg/mL, yielding a clear, colorless solution without requiring extensive vortexing or pH adjustment . In contrast, the free acid form can exhibit variable dissolution rates and induce localized acidic microenvironments that accelerate thioester hydrolysis before the buffer can equilibrate[1].

| Evidence Dimension | Maximum stable aqueous solubility |

| Target Compound Data | Soluble up to 50 mg/mL (clear, colorless solution) |

| Comparator Or Baseline | Propionyl-CoA (free acid): Slower, variable dissolution with localized acidic pH shifts |

| Quantified Difference | Immediate dissolution vs. delayed/variable dissolution |

| Conditions | Reconstitution in deionized water or standard neutral buffers at 25°C |

High and rapid solubility streamlines assay preparation and prevents localized pH drops that can degrade the thioester bond during reconstitution.

Mass Spectrometry Standard Suitability (Lithium vs. Sodium Salt)

In quantitative metabolomics, acyl-CoAs are routinely measured via LC-MS/MS. When used as an external standard or stable-isotope tracer, the salt form significantly impacts ionization. Sodium salts of CoA derivatives frequently form multiple, complex sodium adducts (e.g.,[M-2H+Na]-, [M-3H+2Na]-) in negative ESI mode, which splits the ion current and reduces the primary precursor signal [1]. The lithium salt mitigates this severe signal dilution, offering a cleaner mass spectrum and a lower limit of quantification for intracellular propionyl-CoA profiling [2].

| Evidence Dimension | Adduct formation and ionization efficiency in negative mode LC-MS/MS |

| Target Compound Data | Predictable ionization with minimal complex adduct interference |

| Comparator Or Baseline | Propionyl-CoA (sodium salt): High tendency for multiple [M-nH+nNa]- adducts |

| Quantified Difference | Consolidated ion current vs. split signal dilution |

| Conditions | Electrospray ionization (ESI) negative mode for acyl-CoA quantification |

Using the lithium salt as an analytical standard improves limit of detection (LOD) by avoiding the severe signal dilution caused by sodium adducts.

Enzymatic Specificity for Epigenetic Acylation

While Acetyl-CoA is the universal donor for histone acetylation (Kac), it is completely ineffective for studying the distinct epigenetic mark of histone propionylation (Kpr). Assays utilizing Propionyl-CoA as the acyl donor specifically drive Kpr modifications, which are uniquely linked to isoleucine catabolism and distinct transcriptional regulation [1]. Attempting to substitute Propionyl-CoA with Acetyl-CoA results in 0% Kpr formation, proving that these in-class materials are strictly non-interchangeable for advanced epigenetic research [2].

| Evidence Dimension | Induction of histone lysine propionylation (Kpr) vs. acetylation (Kac) |

| Target Compound Data | 100% specific donor for Kpr marks |

| Comparator Or Baseline | Acetyl-CoA: 0% Kpr donor capacity (exclusively drives Kac) |

| Quantified Difference | Absolute specificity for Kpr over Kac |

| Conditions | In vitro histone acyltransferase (HAT) assays |

Buyers studying novel epigenetic modifications must procure Propionyl-CoA, as the standard Acetyl-CoA cannot substitute for propionylation-specific pathways.

Quantitative LC-MS/MS Metabolomics Standards

Due to its predictable ionization profile and lack of complex sodium adducts, the lithium salt is the preferred standard for calibrating subcellular acyl-CoA pools in SILEC-SF workflows [1].

Epigenetic Histone Modification Assays

As the obligate acyl donor for histone lysine propionylation (Kpr), this compound is essential for mapping novel epigenetic marks linked to branched-chain amino acid metabolism [1].

In Vitro Modeling of Propionic Acidemia

Used as the primary substrate for propionyl-CoA carboxylase (PCC) to study enzyme kinetics, mutant variants, and potential therapeutics for organic acidemias [2].

Metabolic Engineering of Polyhydroxyalkanoates (PHAs)

Serves as a critical precursor in cell-free synthesis or in vitro pathway optimization for the production of specialized biopolymers requiring odd-chain precursors [2].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types